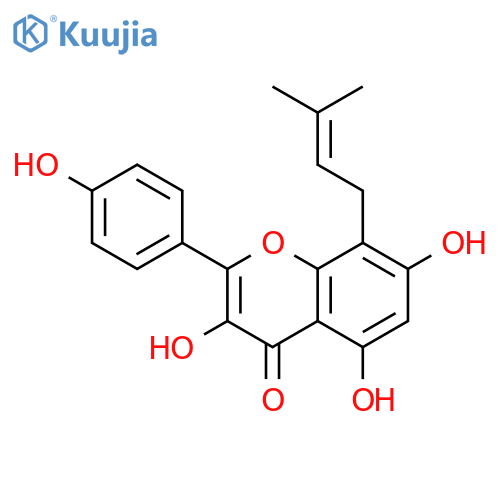Cas no 28610-31-3 (Desmethyl Icaritin)

Desmethyl Icaritin structure
商品名:Desmethyl Icaritin
Desmethyl Icaritin 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-
- Desmethyl Icaritin
- 8-Prenylkaempferol
- 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
- 4'-Desmethylicaritin
- De-O-methylanhydroicaritin
- desmethylanhydroicaritin
- Noranhydroicaritin
- 8-C-Prenylkaempferol
- [ "" ]
- Desmethylicaritin
- 0V5XK67Y0S
- 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 4'-Desmethylicaritin; 8-C-Prenylkaempferol; 8-Prenylkaempferol; De-O-methylanhydroicaritin; Desmethylanhydroicaritin; Desmethylicaritin
- Noranhydroicartin
- FT-0666133
- AKOS025288161
- W-202198
- DTXSID70415743
- J94.449A
- Q27237292
- 1ST156997
- A937200
- LMPK12111981
- 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-
- 8-Prenylkaempferol (Desmethyl Icaritin)
- FS-7687
- 3,4',5,7-Tetrahydroxy-8-(3-methyl-2-butenyl)flavone
- 28610-31-3
- UNII-0V5XK67Y0S
- B0005-260423
- SCHEMBL4223551
- CHEMBL192159
- 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- DA-60612
-
- インチ: 1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3
- InChIKey: NADCVNHITZNGJU-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C([H])=C([H])C(=C([H])C=2[H])O[H])=C(C(C2=C(C([H])=C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C12)O[H])O[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 354.11000
- どういたいしつりょう: 354.11033829 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 4.4
- ぶんしりょう: 354.4
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.444±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 226 ºC
- ふってん: 605.7±55.0 °C at 760 mmHg
- フラッシュポイント: 219.2±25.0 °C
- ようかいど: Acetone (Slightly), Methanol (Slightly)
- PSA: 111.13000
- LogP: 3.79110
- じょうきあつ: 0.0±1.8 mmHg at 25°C
Desmethyl Icaritin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Desmethyl Icaritin 税関データ
- 税関コード:2914501900
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Desmethyl Icaritin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D291760-10mg |
Desmethyl Icaritin |
28610-31-3 | 10mg |
$ 1355.00 | 2023-09-08 | ||
| TRC | D291760-1mg |
Desmethyl Icaritin |
28610-31-3 | 1mg |
$ 170.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207541A-2 mg |
Desmethyl Icaritin, |
28610-31-3 | 2mg |
¥4,310.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207541-1 mg |
Desmethyl Icaritin, |
28610-31-3 | 1mg |
¥2,708.00 | 2023-07-10 | ||
| Aaron | AR002WJX-1mg |
4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)- |
28610-31-3 | 1mg |
$382.00 | 2023-12-14 | ||
| 1PlusChem | 1P002WBL-1mg |
4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)- |
28610-31-3 | 1mg |
$235.00 | 2024-05-07 | ||
| A2B Chem LLC | AB34401-1mg |
8-Prenylkaempferol |
28610-31-3 | 1mg |
$260.00 | 2024-04-20 | ||
| TRC | D291760-5mg |
Desmethyl Icaritin |
28610-31-3 | 5mg |
$775.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207541A-2mg |
Desmethyl Icaritin, |
28610-31-3 | 2mg |
¥4310.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207541-1mg |
Desmethyl Icaritin, |
28610-31-3 | 1mg |
¥2708.00 | 2023-09-05 |
Desmethyl Icaritin 関連文献
-
Jeffrey B. Harborne,Christine A. Williams Nat. Prod. Rep. 2001 18 310
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
-
Xing Yan Liu,Meng Lin Fan,Huai You Wang,Bo yang Yu,Ji Hua Liu Food Funct. 2017 8 2193
-
Zhen Hua Li,Deepa Alex,Shiu On Siu,Ivan Keung Chu,Joerg Renn,Christoph Winkler,Shaoke Lou,Stephen Kwok-Wing Tsui,Hai Yu Zhao,Wendy Ru Yan,Gail B. Mahady,Guo Hui Li,Yiu Wa Kwan,Yi Tao Wang,Simon Ming-Yuen Lee Mol. BioSyst. 2011 7 2128
推奨される供給者
Amadis Chemical Company Limited
(CAS:28610-31-3)Desmethyl Icaritin

清らかである:99%
はかる:5mg
価格 ($):721.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:28610-31-3)8-Prenylkaempferol

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ